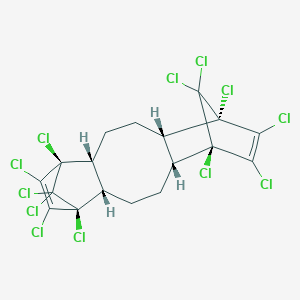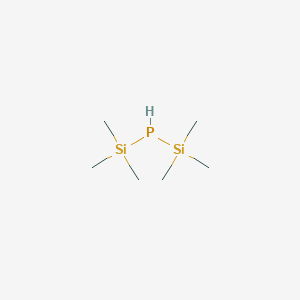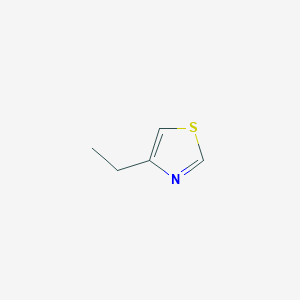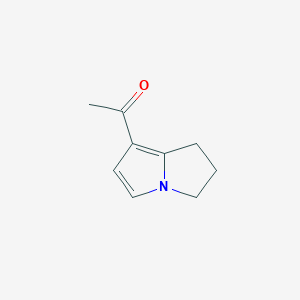
1-Acetyl-6,7-dihydro-5H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-6,7-dihydro-5H-pyrrolizine is a heterocyclic compound that belongs to the pyrrolizine family. It is a bicyclic structure that contains a pyrrolidine ring and a pyrrole ring. This compound is of interest due to its unique chemical structure and its potential applications in scientific research.
作用機序
The mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is not fully understood. However, it is believed to inhibit the production of nitric oxide by inhibiting the activity of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is responsible for the production of nitric oxide in response to inflammation and immune response. The inhibition of iNOS activity can lead to a decrease in nitric oxide production and a reduction in inflammation.
生化学的および生理学的効果
1-Acetyl-6,7-dihydro-5H-pyrrolizine has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to inhibit the production of nitric oxide in macrophages and endothelial cells. In addition, 1-Acetyl-6,7-dihydro-5H-pyrrolizine has been studied for its potential antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 1-Acetyl-6,7-dihydro-5H-pyrrolizine in lab experiments is its potential anti-inflammatory and antitumor properties. It can be used to study the mechanisms of inflammation and tumor growth. However, one limitation is the complexity of its synthesis. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine requires expertise in organic chemistry and can be time-consuming.
将来の方向性
There are several future directions for the study of 1-Acetyl-6,7-dihydro-5H-pyrrolizine. One direction is to further investigate its anti-inflammatory properties and its potential therapeutic applications for diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine needs to be further elucidated to fully understand its potential applications in scientific research.
合成法
1-Acetyl-6,7-dihydro-5H-pyrrolizine can be synthesized using various methods. One of the most common methods is the reaction of 1,2-diaminocyclohexane with an alpha, beta-unsaturated ketone. This reaction leads to the formation of the pyrrolizine ring system. The acetyl group can then be added to the pyrrolizine ring using acetic anhydride and a catalyst. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-Acetyl-6,7-dihydro-5H-pyrrolizine has potential applications in scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the production of nitric oxide. Nitric oxide is a molecule that is involved in various physiological processes, including inflammation and immune response. The inhibition of nitric oxide production can have therapeutic implications for diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
CAS番号 |
199192-10-4 |
|---|---|
製品名 |
1-Acetyl-6,7-dihydro-5H-pyrrolizine |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
InChIキー |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
正規SMILES |
CC(=O)C1=C2CCCN2C=C1 |
同義語 |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



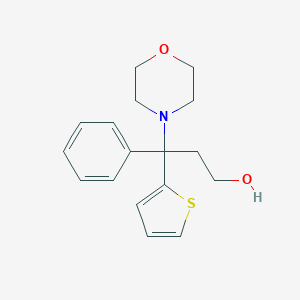
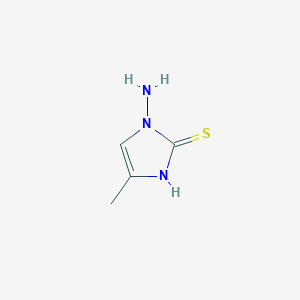
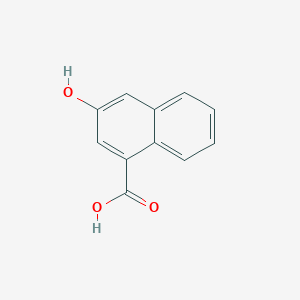
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)
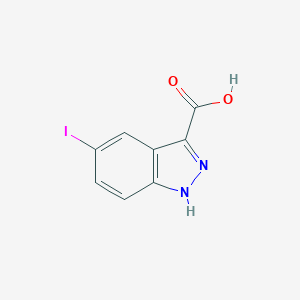
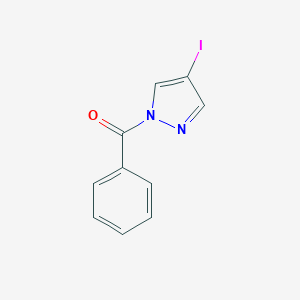
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
